molecular formula C5H6Cl2O3 B8546609 Ethyl 3,3-dichloro-2-oxopropanoate

Ethyl 3,3-dichloro-2-oxopropanoate

Cat. No.: B8546609
M. Wt: 185.00 g/mol
InChI Key: QGFBKFLBYIXARC-UHFFFAOYSA-N
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Description

Ethyl 3,3-dichloro-2-oxopropanoate is an organic compound with the molecular formula C₅H₆Cl₂O₃ It is a derivative of pyruvic acid, where two chlorine atoms are substituted at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,3-dichloro-2-oxopropanoate can be synthesized through the chlorination of ethyl pyruvate. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as phosphorus pentachloride or thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the alpha position.

Industrial Production Methods: In an industrial setting, the production of ethyl dichloropyruvate may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include steps for the purification and stabilization of the compound to prevent decomposition.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of ethyl dichloropyruvate can lead to the formation of ethyl pyruvate or other reduced derivatives.

    Substitution: The chlorine atoms in ethyl dichloropyruvate can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to a variety of substituted pyruvate derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Ethyl pyruvate or other reduced derivatives.

    Substitution: Substituted pyruvate derivatives with various functional groups.

Scientific Research Applications

Ethyl 3,3-dichloro-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on metabolic pathways and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl dichloropyruvate involves its interaction with biological molecules, particularly enzymes. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This can lead to alterations in metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Ethyl pyruvate: A derivative of pyruvic acid without chlorine substitution.

    Methyl dichloropyruvate: Similar structure but with a methyl group instead of an ethyl group.

    Dichloroacetic acid: Contains two chlorine atoms but lacks the ester functionality.

Uniqueness: Ethyl 3,3-dichloro-2-oxopropanoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of two chlorine atoms at the alpha position makes it a versatile intermediate for further chemical transformations. Its ability to undergo various types of reactions, such as oxidation, reduction, and substitution, makes it valuable in synthetic chemistry.

Properties

Molecular Formula

C5H6Cl2O3

Molecular Weight

185.00 g/mol

IUPAC Name

ethyl 3,3-dichloro-2-oxopropanoate

InChI

InChI=1S/C5H6Cl2O3/c1-2-10-5(9)3(8)4(6)7/h4H,2H2,1H3

InChI Key

QGFBKFLBYIXARC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(Cl)Cl

Origin of Product

United States

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